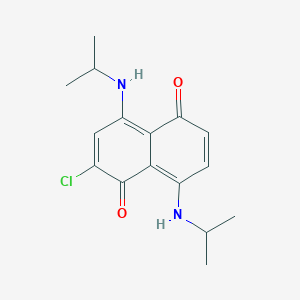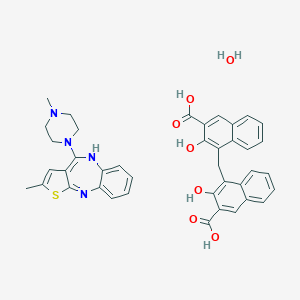
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a chemical compound with the CAS Number 96568-04-6 . It has a molecular weight of 294.11 . The compound appears as an off-white to yellow crystalline powder .
Synthesis Analysis
This compound is key in the synthesis of Quinolone antibacterial agents . The synthesis process involves treating 2,6-dichloro-5-fluoro-nicotine acid with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This is then reacted to carbanion, and the resultant is treated with p-Toluenesulfonic acid .Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4- (2,6-dichloro-5-fluoro-3-pyridinyl)-3-oxobutanoate . The InChI Code is 1S/C11H10Cl2FNO3/c1-2-18-9 (17)5-7 (16)3-6-4-8 (14)11 (13)15-10 (6)12/h4H,2-3,5H2,1H3 .Chemical Reactions Analysis
The compound is involved in the synthesis of Quinolone antibacterial agents . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The compound has a melting point range of 66-72°C . It is stored at temperatures between 0-8°C . The compound is an off-white to yellow crystalline powder .Aplicaciones Científicas De Investigación
Activation of Ion Channels
The compound has been found to be an activator of K V 7 channels , which are a type of potassium ion channel . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons. The activation of these channels by the compound could have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain .
Analgesic Properties
The compound has been associated with analgesic properties , potentially due to its activation of K V 7 channels . This suggests that it could be used in the development of new pain relief medications .
Modification of Membrane Ion Channels
The compound has been shown to modify other types of membrane ion channels in native cells . This could have implications for the development of drugs targeting specific ion channels, which are involved in a wide range of physiological processes .
Agrochemical Applications
Trifluoromethylpyridines, a group of compounds to which “Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate” belongs, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Development of Fluorinated Organic Chemicals
The compound’s unique structure, which includes a fluorine atom, makes it an important subject of research in the development of fluorinated organic chemicals . These chemicals have a wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound may be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
The compound may contribute to the formation of carbon–carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
The compound’s use in suzuki–miyaura coupling reactions suggests that it may be stable and effective under a variety of conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Ethyl acetoacetate", "2,6-dichloro-5-fluoropyridine-3-carbaldehyde", "Sodium ethoxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 2,6-dichloro-5-fluoropyridine-3-carbaldehyde is reacted with the sodium salt of ethyl acetoacetate in the presence of acetic acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate.", "Step 3: The product from step 2 is then reacted with methanol in the presence of hydrochloric acid to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-hydroxybutanoate.", "Step 4: The product from step 3 is then reacted with sodium bicarbonate to form Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.", "Step 5: The product from step 4 is purified using anhydrous magnesium sulfate and ethanol to obtain the final product." ] } | |
Número CAS |
96568-04-6 |
Nombre del producto |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
Fórmula molecular |
C10H8Cl2FNO3 |
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |
Clave InChI |
IEUHWNLWVMLHHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Pictogramas |
Irritant |
Sinónimos |
Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)





![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)






